
Bis(9-anthryl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9-anthryl)methane: is an organic compound consisting of two anthracene units connected by a methylene bridge. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties. This compound is of interest due to its unique structural and photochemical characteristics, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Photochemical Synthesis: Bis(9-anthryl)methane can be synthesized through photochemical reactions involving anthracene derivatives.
Chemical Synthesis: Another method involves the reaction of 9-anthryllithium with epichlorohydrin to form intermediates, which are then further processed to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Photochemical Reactions: Bis(9-anthryl)methane undergoes photoisomerization, where it can form excimers and biradicals.
Cycloaddition Reactions: The compound can participate in [4π + 4π] cycloaddition reactions, forming cyclomers.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve UV irradiation and solvents like methylcyclohexane.
Cycloaddition Reactions: Require specific wavelengths of light for activation and can be influenced by the presence of substituents on the anthracene units.
Major Products:
Photocyclomers: Formed through intramolecular cycloaddition reactions.
Excimers and Biradicals: Result from photoisomerization processes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photophysical Studies: Bis(9-anthryl)methane is used to study the photophysical properties of anthracene derivatives, including fluorescence quantum yields and lifetimes.
Biology and Medicine:
Photodynamic Therapy:
Industry:
Wirkmechanismus
Photochemical Mechanism:
Excimer Formation: Upon UV irradiation, bis(9-anthryl)methane forms excimers, which are excited state dimers that can undergo further photochemical reactions.
Biradical Formation: The compound can also form biradicals, which are intermediates in various photochemical processes.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1,2-Di(1-anthryl)ethane: Another compound with two anthracene units, but connected by an ethane bridge.
Bis(9-triptycyl)methane: Similar structure but with triptycene units instead of anthracene.
Uniqueness:
Photophysical Properties: Bis(9-anthryl)methane exhibits unique photophysical properties, such as excimer and biradical formation, which are not as prominent in similar compounds.
Structural Characteristics: The methylene bridge in this compound provides distinct photochemical behavior compared to other linkages like ethane or triptycene
Eigenschaften
CAS-Nummer |
15080-14-5 |
|---|---|
Molekularformel |
C29H20 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
9-(anthracen-9-ylmethyl)anthracene |
InChI |
InChI=1S/C29H20/c1-5-13-24-20(9-1)17-21-10-2-6-14-25(21)28(24)19-29-26-15-7-3-11-22(26)18-23-12-4-8-16-27(23)29/h1-18H,19H2 |
InChI-Schlüssel |
YRMRYBWOAURIMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
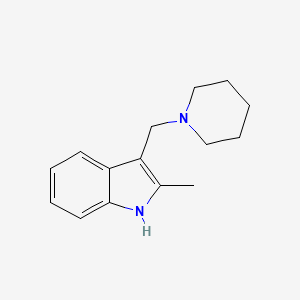
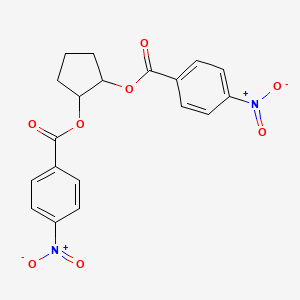
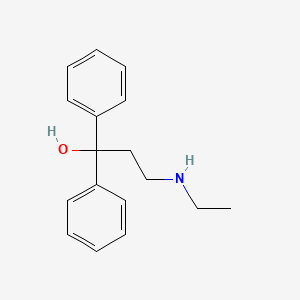
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)

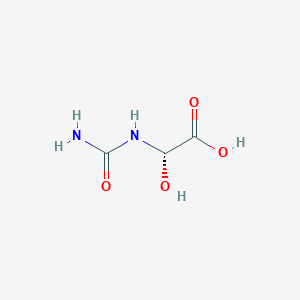
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
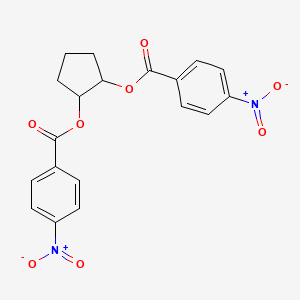
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
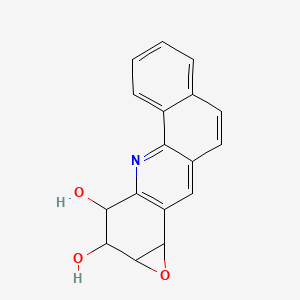
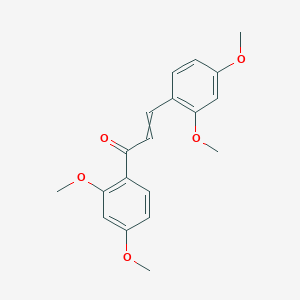
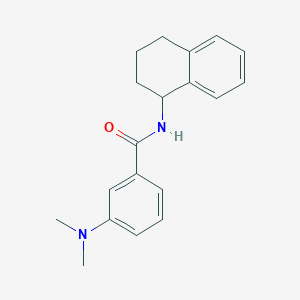
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)
